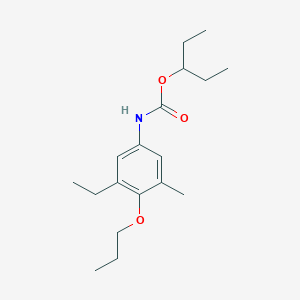
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate: is an organic compound with the molecular formula C18H29NO3 . This compound is characterized by its unique structure, which includes a carbamate group attached to a substituted phenyl ring and a pentan-3-yl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate typically involves the reaction of 3-ethyl-5-methyl-4-propoxyphenol with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction or metabolic processes.
類似化合物との比較
3-Methyl-3-pentanol: Used in the synthesis of tranquilizers and has similar sedative properties.
Pentane, 3-ethyl-2-methyl-: Another branched hydrocarbon with different physical and chemical properties.
Uniqueness: Pentan-3-yl (3-ethyl-5-methyl-4-propoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the carbamate group. This structure imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
84971-47-1 |
|---|---|
分子式 |
C18H29NO3 |
分子量 |
307.4 g/mol |
IUPAC名 |
pentan-3-yl N-(3-ethyl-5-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H29NO3/c1-6-10-21-17-13(5)11-15(12-14(17)7-2)19-18(20)22-16(8-3)9-4/h11-12,16H,6-10H2,1-5H3,(H,19,20) |
InChIキー |
JXCLDWYPIHCVTD-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1C)NC(=O)OC(CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


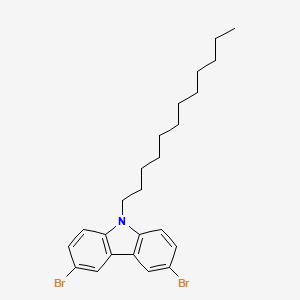
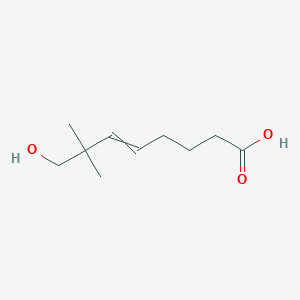

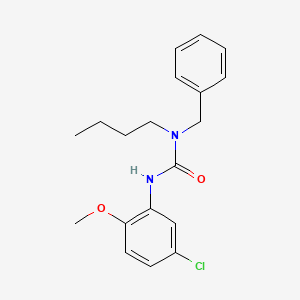
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
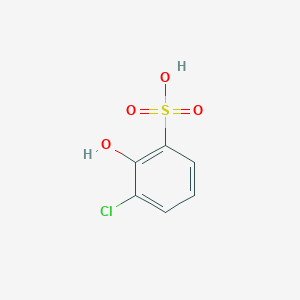
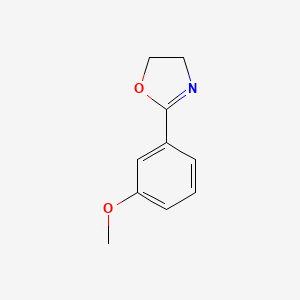
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)

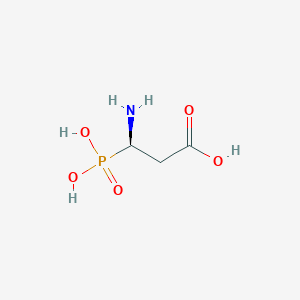
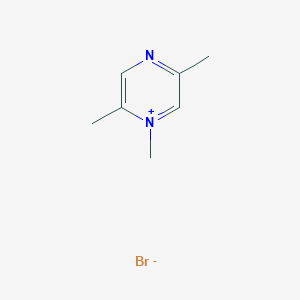
![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
